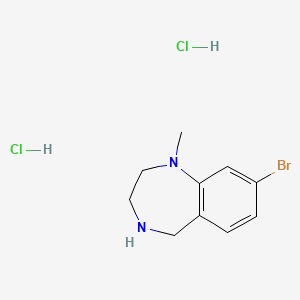
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride typically involves the bromination of a precursor compound, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The mixture is usually stirred vigorously under nitrogen atmosphere to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety in production.
化学反应分析
Types of Reactions
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzodiazepines .
科学研究应用
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用机制
The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure but different functional groups.
8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: A structurally related compound with a pyridoindole core.
Uniqueness
8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is unique due to its specific bromine and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines.
生物活性
8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12BrClN2
- Molecular Weight : 262.58 g/mol
- CAS Number : 2094226-27-2
The benzodiazepine class of compounds typically exerts its effects through modulation of the GABA_A receptor. This receptor is crucial for inhibitory neurotransmission in the central nervous system (CNS). The presence of the bromine atom at the 8-position enhances the binding affinity to the GABA_A receptor, potentially leading to increased anxiolytic and sedative effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anxiolytic Effects : Studies have shown that compounds with similar structures can reduce anxiety-like behaviors in animal models.
- Sedative Properties : The compound may induce sedation by enhancing GABAergic transmission.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties against oxidative stress.
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anxiolytic | Reduced anxiety-like behavior in rodents | |
| Sedative | Induced sedation in animal models | |
| Neuroprotective | Protection against oxidative stress |
Case Study 1: Anxiolytic Activity
In a controlled study involving rodents, administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response with higher doses correlating with increased time spent in the open arms of the maze.
Case Study 2: Sedative Effects
Another study evaluated the sedative effects of this compound using a sleep induction model. Results showed that subjects treated with the compound exhibited increased total sleep time compared to controls, confirming its sedative properties.
Research Findings
Recent investigations into similar benzodiazepine derivatives have highlighted the importance of structural modifications on pharmacological activity. The introduction of halogens such as bromine has been associated with enhanced receptor affinity and improved therapeutic profiles.
属性
分子式 |
C10H15BrCl2N2 |
|---|---|
分子量 |
314.05 g/mol |
IUPAC 名称 |
8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13;;/h2-3,6,12H,4-5,7H2,1H3;2*1H |
InChI 键 |
BLSIAGQGOULNCE-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNCC2=C1C=C(C=C2)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















